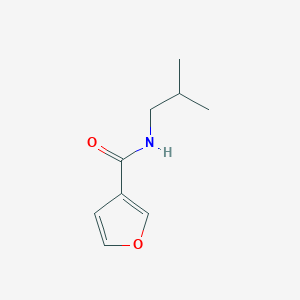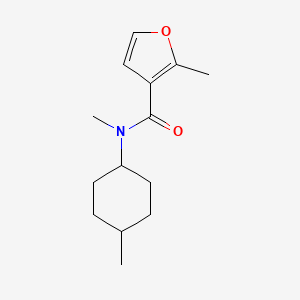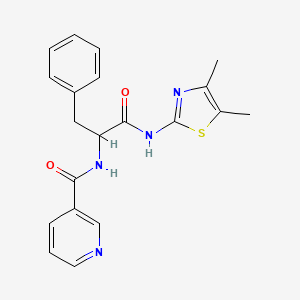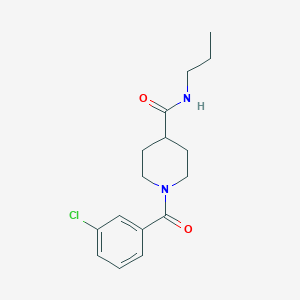![molecular formula C13H17N3O B7503863 5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide is a chemical compound that belongs to the imidazo[1,2-a]pyridine family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. It has also been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. In vivo studies have shown its potential as a neuroprotective agent, reducing the damage caused by oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using commercially available reagents and equipment. Another advantage is its potential as a versatile tool for studying various biological processes. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and activity in certain experiments.
Orientations Futures
There are several future directions for the study of 5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide. One direction is the investigation of its potential as a therapeutic agent for various diseases. Another direction is the exploration of its interactions with proteins and enzymes, which may provide insights into its mechanism of action. Additionally, the development of new synthetic methods and analogs of this compound may lead to the discovery of more potent and selective compounds with improved properties.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide involves the reaction between 2-aminopyridine and 2-bromo-4-methylpentane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a polar solvent such as dimethylformamide. The resulting product is then purified using chromatography techniques to obtain the pure compound.
Applications De Recherche Scientifique
5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antiviral properties. In pharmacology, it has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. In biochemistry, it has been investigated for its interactions with proteins and enzymes.
Propriétés
IUPAC Name |
5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)7-14-13(17)11-8-16-10(3)5-4-6-12(16)15-11/h4-6,8-9H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPPPAJOOFDXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)

![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)






![3-(2-fluorophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B7503849.png)
![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)
